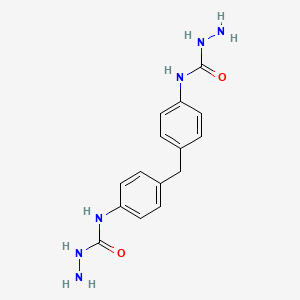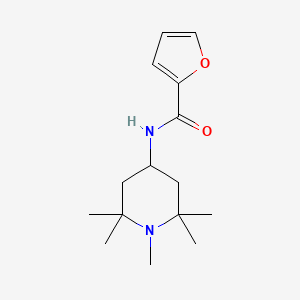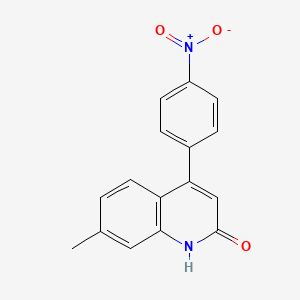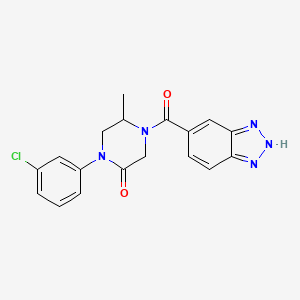
4-ethoxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-ethoxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions, starting from basic building blocks to more complex structures. For instance, the Bischler-Napieralski reaction has been utilized in synthesizing N-(4-Aryl-4-hydroxybutyl)benzamides, leading to the formation of 3-arylmethylidene-4,5-dihydro-3H-pyrroles, showcasing a method that could potentially be adapted for our compound of interest (Browne et al., 1981).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-ethoxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and functional groups present, aiding in the understanding of the compound's chemical behavior. For instance, crystal structure analysis has been conducted on related compounds, revealing their conformation and molecular interactions (Sharma et al., 2016).
Chemical Reactions and Properties
Compounds within this chemical family can undergo various chemical reactions, including cyclocondensation and condensation with thioglycolic acid, leading to the formation of thiazolidine derivatives, indicating the reactive nature of these compounds and their potential utility in synthesis (Patel & Patel, 2010).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are crucial for determining their application and handling. X-ray diffraction studies, for instance, offer insights into the crystalline nature and stability of these compounds under various conditions (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities, stability under different conditions, and the potential for functional group transformations, are key to understanding the applications of these compounds. Research has shown that these compounds can exhibit significant reactivity, forming new chemical bonds and structures, indicating their versatility in chemical synthesis and potential applications in various fields (Browne et al., 1981).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Elmoghayar et al. (1984) discussed the novel synthesis of 1,3,4-thiadiazoles, highlighting the reaction of isothiocyanates with 2-cyanoethanoic acid hydrazide, which may be relevant to the synthesis pathways of compounds like "4-ethoxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide" (Elmoghayar, Abdalla, & Nasr, 1984).
Antimicrobial and Antioxidant Activities
- Mohamed et al. (2012) explored the synthesis of 8-ethoxycoumarin derivatives, presenting their antimicrobial activities, which could suggest potential bioactivity of structurally related compounds (Mohamed, El-Wahab, Ahmed, El-Agrody, Bedair, Eid, & Khafagy, 2012).
- Bikobo et al. (2017) synthesized 2-phenylamino-thiazole derivatives and evaluated their antimicrobial agents, indicating the relevance of thiazole moieties in developing compounds with bioactive properties (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Biological Evaluation and Application
- Yang et al. (2015) identified a new benzamide from endophytic Streptomyces sp. YIM 67086, demonstrating antimicrobial and antioxidant activities. This study emphasizes the potential of benzamide derivatives in therapeutic applications (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
Synthesis Techniques and Material Science Application
- Coppo and Fawzi (1997) described the preparation of substituted 4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones, contributing to the knowledge of synthesizing complex thiadiazole and triazine derivatives, which might inform the synthesis or functionalization of "4-ethoxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide" (Coppo & Fawzi, 1997).
Propiedades
IUPAC Name |
4-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-20-12-7-5-11(6-8-12)14(19)16-15-18-17-13(21-15)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGONHFJKWSXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)
![ethyl 8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5563011.png)



![8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5563035.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5563050.png)
![1-({4-methyl-5-[1-(3-thienylmethyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5563065.png)


![4-(1-methyl-1H-imidazol-2-yl)-1-{[(1S*,2R*)-2-(1-pyrrolidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B5563094.png)
![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)